5-(2-Chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid typically involves the reaction of 2-fluorobenzeneboronic acid with 2-chlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium complexes to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-(2-Chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the boronic acid group.
Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Solvents: Dichloromethane, tetrahydrofuran, and other organic solvents.
Oxidizing and Reducing Agents: Various agents depending on the specific reaction.
Major Products Formed
The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other organic materials .
Scientific Research Applications
5-(2-Chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(2-Chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid in Suzuki–Miyaura coupling involves the formation of a palladium complex, which facilitates the transfer of the boronic acid group to the electrophilic partner. This process involves oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
5-(2-Chlorophenyl)Furan-2-Carboxylic Acid: Shares structural similarities but differs in its functional groups and applications.
Phenylboronic Acid Derivatives: Commonly used in similar coupling reactions but with different reactivity profiles.
Uniqueness
5-(2-Chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid is unique due to its specific combination of functional groups, which provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis and various scientific research applications .
Properties
Molecular Formula |
C13H10BClFNO3 |
---|---|
Molecular Weight |
293.49 g/mol |
IUPAC Name |
[5-[(2-chlorophenyl)carbamoyl]-2-fluorophenyl]boronic acid |
InChI |
InChI=1S/C13H10BClFNO3/c15-10-3-1-2-4-12(10)17-13(18)8-5-6-11(16)9(7-8)14(19)20/h1-7,19-20H,(H,17,18) |
InChI Key |
XLAINFWLAVXHRA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2Cl)F)(O)O |
Origin of Product |
United States |
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